molecular formula C17H19NO4 B182801 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide CAS No. 6597-30-4

3,4,5-trimethoxy-N-methyl-N-phenylbenzamide

Cat. No. B182801
CAS RN: 6597-30-4
M. Wt: 301.34 g/mol
InChI Key: NRALVZBNGKLSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-methyl-N-phenylbenzamide, also known as TPNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TPNPB is a selective agonist for the retinoic acid receptor-related orphan receptor alpha (RORα), which is a transcription factor that plays a crucial role in the regulation of the immune system, metabolism, and circadian rhythms.

Mechanism Of Action

3,4,5-trimethoxy-N-methyl-N-phenylbenzamide acts as a selective agonist for RORα, which is a transcription factor that regulates the expression of genes involved in the immune system, metabolism, and circadian rhythms. When 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide binds to RORα, it induces a conformational change that allows it to bind to DNA and regulate gene expression.

Biochemical And Physiological Effects

Studies have shown that 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide can modulate the expression of genes involved in the immune system, metabolism, and circadian rhythms. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as multiple sclerosis. 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has also been shown to have an impact on the regulation of glucose and lipid metabolism.

Advantages And Limitations For Lab Experiments

One advantage of using 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide in lab experiments is its selectivity for RORα, which allows for specific modulation of gene expression. However, one limitation is that 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide may have off-target effects on other receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide. One area of interest is its potential use in the treatment of autoimmune diseases. Another area of interest is its role in the regulation of circadian rhythms and its potential use in the treatment of sleep disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-methyl-N-phenylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide.

Scientific Research Applications

3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate the expression of genes involved in the regulation of the immune system, metabolism, and circadian rhythms. 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as multiple sclerosis.

properties

CAS RN

6597-30-4

Product Name

3,4,5-trimethoxy-N-methyl-N-phenylbenzamide

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

3,4,5-trimethoxy-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C17H19NO4/c1-18(13-8-6-5-7-9-13)17(19)12-10-14(20-2)16(22-4)15(11-12)21-3/h5-11H,1-4H3

InChI Key

NRALVZBNGKLSOA-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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